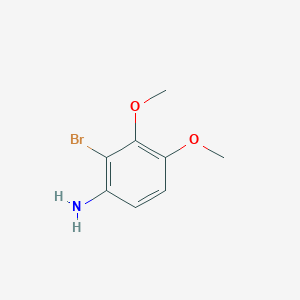

2-Bromo-3,4-dimethoxyaniline

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H10BrNO2 |

|---|---|

Molecular Weight |

232.07 g/mol |

IUPAC Name |

2-bromo-3,4-dimethoxyaniline |

InChI |

InChI=1S/C8H10BrNO2/c1-11-6-4-3-5(10)7(9)8(6)12-2/h3-4H,10H2,1-2H3 |

InChI Key |

HSKSWWWGWMDMTO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=C(C=C1)N)Br)OC |

Origin of Product |

United States |

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering insights into the behavior of electrons and nuclei within a molecule. These calculations are based on the principles of quantum mechanics.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of atoms, molecules, and solids. It is based on the principle that the energy of a molecule can be determined from its electron density. While DFT has been extensively applied to a vast array of organic molecules to predict geometries, reaction mechanisms, and spectroscopic properties, specific studies on 2-Bromo-3,4-dimethoxyaniline are not found in the current body of scientific literature.

Ab Initio Methods

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods are known for their high accuracy, though they are often computationally more demanding than DFT. A literature search did not yield any studies that have employed ab initio methods to investigate the properties of this compound.

Molecular Geometry and Electronic Structure Analysis

The analysis of a molecule's geometry and electronic structure is crucial for understanding its physical and chemical properties.

Optimized Geometries and Conformational Preferences

Computational methods can be used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. This involves finding the lowest energy conformation. For a molecule like this compound, this would involve determining the preferred orientations of the amino and methoxy (B1213986) groups relative to the benzene (B151609) ring and the bromine atom. However, no such computational studies have been published for this specific compound.

Frontier Molecular Orbitals (FMOs) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies and shapes of these orbitals are critical for predicting a molecule's reactivity, as they are the primary orbitals involved in chemical reactions. An FMO analysis for this compound would provide insights into its electrophilic and nucleophilic sites, but this analysis has not been reported in the literature.

Charge Distribution and Electrostatic Potential

The distribution of electron density within a molecule can be analyzed to understand its polarity and how it will interact with other molecules. A molecular electrostatic potential (MEP) map visually represents the electrostatic potential on the surface of a molecule, indicating regions that are electron-rich (negative potential) and electron-poor (positive potential). This information is valuable for predicting non-covalent interactions and sites of chemical reactivity. Regrettably, there are no published studies that present data on the charge distribution or electrostatic potential of this compound.

Vibrational Frequency Calculations and Spectroscopic Correlation

Theoretical vibrational analysis is a fundamental computational tool used to predict and interpret infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies, researchers can assign specific molecular motions to the absorption bands observed in experimental spectra, such as those obtained from Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy.

The calculations are typically performed using quantum chemical methods like Hartree-Fock (HF) or, more commonly, Density Functional Theory (DFT), often with the B3LYP functional. nih.govnih.gov These methods are used to optimize the molecular geometry to a minimum energy state and then compute the second derivatives of the energy with respect to atomic displacements, which yields the vibrational frequencies.

Calculated harmonic frequencies are known to systematically deviate from experimental frequencies due to the approximations inherent in the theoretical models and the neglect of anharmonicity. nist.gov To achieve better agreement with experimental data, these computed frequencies are often uniformly scaled using specific scale factors. nist.govnih.gov These factors are empirically determined and depend on the level of theory and basis set used; for example, a scaling factor of 0.9679 has been recommended for the B3LYP/6-311+G(d,p) method. nih.gov Studies on various substituted anilines, such as 2-bromo-4-methylaniline and 2,6-dibromo-4-nitroaniline, have demonstrated that DFT calculations can provide vibrational data that is in good agreement with experimental spectra after appropriate scaling. nih.govnih.gov

For this compound, specific vibrational modes can be predicted for its functional groups. The table below outlines the expected vibrational frequencies based on typical values for substituted anilines.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Description |

|---|---|---|

| N-H Asymmetric Stretch | 3450-3550 | Stretching of the two N-H bonds in the amino group out of phase. |

| N-H Symmetric Stretch | 3350-3450 | Stretching of the two N-H bonds in the amino group in phase. |

| Aromatic C-H Stretch | 3000-3100 | Stretching vibrations of the C-H bonds on the benzene ring. |

| C-N Stretch | 1280-1350 | Stretching of the carbon-nitrogen bond between the ring and the amino group. |

| C-O Asymmetric Stretch (Aryl Ether) | 1230-1270 | Asymmetric stretching of the C-O-C bonds of the methoxy groups. |

| C-O Symmetric Stretch (Aryl Ether) | 1020-1075 | Symmetric stretching of the C-O-C bonds of the methoxy groups. |

| C-Br Stretch | 500-650 | Stretching of the carbon-bromine bond. |

| NH₂ Wagging | 600-650 | Out-of-plane wagging motion of the amino group. researchgate.net |

Reaction Mechanism Studies

Computational chemistry is an indispensable tool for elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface, it is possible to identify and characterize the structures of reactants, products, intermediates, and, most importantly, transition states. rsc.org

A transition state (TS) represents the highest energy point along a reaction coordinate, corresponding to a first-order saddle point on the potential energy surface. researchgate.net Computationally, a structure is confirmed as a true transition state by performing a vibrational frequency analysis. A genuine TS is characterized by having exactly one imaginary frequency. medium.combris.ac.uk The atomic motion corresponding to this imaginary frequency represents the vibration along the reaction coordinate, which smoothly connects the reactants to the products. bris.ac.ukacs.org If a calculation yields a structure with no imaginary frequencies, it is a local minimum (reactant, intermediate, or product), while more than one imaginary frequency indicates a higher-order saddle point, which is not a simple transition state. researchgate.netbris.ac.uk Intrinsic Reaction Coordinate (IRC) calculations are often performed to confirm that the identified transition state correctly connects the desired reactants and products on the potential energy surface. rsc.org

Understanding the energetics of a reaction is crucial for predicting its feasibility and rate. DFT calculations are widely used to compute the electronic energies of all species involved in a reaction mechanism. rsc.orgarxiv.org By combining these electronic energies with thermochemical corrections (such as zero-point vibrational energy and thermal corrections to enthalpy and entropy) derived from the vibrational frequency calculations, one can determine key thermodynamic quantities. acs.org

Predictive Modeling of Reactivity and Selectivity

Computational models can predict the chemical behavior of molecules, offering insights into their reactivity and the selectivity of their reactions. This is achieved by calculating various electronic structure descriptors and correlating them with chemical properties.

Structure-reactivity relationships are established by linking a molecule's computed structural and electronic properties to its observed chemical reactivity. Key parameters derived from quantum chemical calculations include Frontier Molecular Orbitals (HOMO and LUMO) and the Molecular Electrostatic Potential (MEP).

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). researchgate.net The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical indicator of kinetic stability; a smaller gap generally signifies higher chemical reactivity. nih.govmdpi.com For this compound, the electron-donating amino and methoxy groups would raise the HOMO energy, making the molecule susceptible to attack by electrophiles.

Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential on the surface of a molecule. It is used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. researchgate.net Regions of negative potential (typically colored red) are electron-rich and are likely sites for electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. researchgate.net In this compound, the MEP would show negative potential concentrated around the nitrogen atom of the amino group and the oxygen atoms of the methoxy groups, as well as on the aromatic ring at positions ortho and para to the activating groups.

The Hammett equation, log(k/k₀) = ρσ, is a linear free-energy relationship that quantitatively describes the effect of substituents on the reactivity of benzene derivatives in meta and para positions. pharmacy180.comlibretexts.org The substituent constant (σ) quantifies the electronic effect (inductive and resonance) of a particular substituent relative to hydrogen. researchgate.net The reaction constant (ρ) measures the sensitivity of a given reaction to these substituent effects. pharmacy180.com

Substituent Effects in this compound: The reactivity of the aromatic ring is governed by the combined electronic effects of its substituents.

Amino (-NH₂): This is a very strong activating group with a large negative σ_p value, indicating a powerful electron-donating effect through resonance.

Methoxy (-OCH₃): This is also a strong activating group with a negative σ_p value, donating electron density via resonance. utexas.edu

The table below lists the Hammett constants for these substituents. A negative σ value indicates an electron-donating group, while a positive value indicates an electron-withdrawing group. researchgate.net

| Substituent | σ_meta (σ_m) | σ_para (σ_p) |

|---|---|---|

| -Br | +0.39 | +0.23 |

| -OCH₃ | +0.12 | -0.27 |

| -NH₂ | -0.16 | -0.66 |

In this compound, the powerful electron-donating resonance effects of the amino and two methoxy groups strongly activate the aromatic ring towards electrophilic substitution. These effects are expected to significantly outweigh the deactivating inductive effect of the bromine atom, making the compound highly reactive.

Based on a comprehensive review of available scientific literature, it is not possible to generate a detailed article on the chemical compound “this compound” that strictly adheres to the requested outline. The search for documented applications of this specific compound in the synthesis of indoles, benzothiazoles, pyrimidines, thiophenes, polyaromatic systems, and dyes did not yield specific research findings.

The available information primarily discusses the synthesis of this compound itself from other precursors, such as lignin-derived monomers. uantwerpen.be While its structure as a substituted aniline (B41778) suggests potential utility as a synthetic building block, specific examples and detailed research findings for the applications listed in the provided outline are not present in the reviewed sources.

One study mentions this compound as a starting material, prepared according to a literature procedure for use in the synthesis of a different class of molecules, specifically spiro cyclopropyl (B3062369) oxindoles. amazonaws.com This confirms its role as a synthetic intermediate but does not provide the necessary details to populate the requested sections on its use as a precursor to the specific heterocyclic and polyaromatic systems or specialty chemicals outlined.

Due to the lack of specific data for the requested applications, generating a thorough, informative, and scientifically accurate article that adheres strictly to the provided structure, including data tables on reaction specifics, is not feasible without resorting to speculation or including information from related but distinct chemical compounds, which would violate the core instructions of the request.

Applications in Advanced Organic Synthesis and Materials Science

Development of Specialty Chemicals

Agrochemical Intermediates

Despite the general importance of substituted anilines in the synthesis of agricultural chemicals, there is no specific information documented in scientific literature detailing the use of 2-Bromo-3,4-dimethoxyaniline as an intermediate in the production of agrochemicals. Research on analogous compounds, such as other bromo-methoxy anilines, suggests that this class of molecules can be valuable precursors; however, dedicated studies involving the 2-bromo-3,4-dimethoxy isomer in this context are not presently available.

Contribution to New Materials Development

The development of novel materials often relies on versatile molecular building blocks. While this compound possesses functional groups—an amine, a bromo substituent, and methoxy (B1213986) groups—that could theoretically be exploited for creating new materials, its specific contributions remain undocumented in the reviewed literature. The following sections explore its potential, though currently unproven, roles in more detail.

Schiff Base Ligands for Coordination Chemistry

The primary amine group on this compound makes it a candidate for forming Schiff bases through condensation reactions with aldehydes or ketones. Schiff bases are a critical class of ligands in coordination chemistry, known for their ability to form stable complexes with a wide range of metal ions. These complexes have applications in catalysis, sensing, and materials science.

However, a search of scholarly articles and chemical databases reveals no specific instances of Schiff base ligands being synthesized from this compound. While the synthesis of Schiff bases from other substituted bromoanilines is well-documented, research has not yet been published detailing the preparation, characterization, or coordination chemistry of Schiff bases derived specifically from the 2-bromo-3,4-dimethoxy isomer.

Advanced Analytical Methodologies for Characterization and Purity Assessment

Chromatographic Techniques

Chromatography is an indispensable tool for the separation, identification, and quantification of 2-Bromo-3,4-dimethoxyaniline from reaction mixtures and for the assessment of its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly utilized techniques, each offering distinct advantages. For purification purposes, column chromatography remains a fundamental and effective method.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, is typically employed. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.

A typical HPLC method for the analysis of this compound would involve a C18 column as the stationary phase. The mobile phase would likely consist of a gradient mixture of an aqueous component (such as water with a small percentage of an acid like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol. Detection is commonly achieved using a UV detector, as the aromatic ring of this compound absorbs UV light.

Table 1: Illustrative HPLC Parameters for the Analysis of this compound

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 20% B to 80% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

This method would be capable of separating this compound from potential starting materials, by-products, and degradation products, allowing for accurate purity determination.

Gas Chromatography (GC)

Gas Chromatography (GC), often coupled with a mass spectrometer (MS), is a powerful technique for the analysis of volatile compounds. For this compound, which has a moderate boiling point, GC can be an effective analytical method. The sample is vaporized and injected into a heated column containing a stationary phase. An inert carrier gas, such as helium or nitrogen, carries the vaporized sample through the column. Separation is achieved based on the compound's boiling point and its interaction with the stationary phase.

A typical GC method would utilize a capillary column with a nonpolar or medium-polarity stationary phase. The temperature of the oven is programmed to increase over time, which facilitates the separation of compounds with different boiling points. A flame ionization detector (FID) or a mass spectrometer can be used for detection. GC-MS has the added advantage of providing structural information, which aids in the unequivocal identification of the compound and any impurities. A study on the analysis of a related compound, 2-bromo-3,4,5,6-tetrachloroaniline, utilized solid-phase microextraction coupled with GC-MS for its quantification. chromatographyonline.com

Table 2: Representative GC-MS Parameters for the Analysis of this compound

| Parameter | Condition |

| Column | HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI) |

| Mass Range | 50-500 amu |

Column Chromatography for Purification

For the purification of this compound on a preparative scale, column chromatography is a widely used and effective technique. This method involves packing a glass column with a solid adsorbent, typically silica (B1680970) gel, which serves as the stationary phase. The crude compound is loaded onto the top of the column and a solvent or a mixture of solvents (the eluent) is passed through the column.

The separation is based on the principle of differential adsorption. Compounds with a higher affinity for the stationary phase will move down the column more slowly, while compounds with a lower affinity will move more quickly. By collecting fractions of the eluent as it exits the column, the desired compound can be isolated in a purified form. The choice of eluent is critical and is often determined by preliminary analysis using thin-layer chromatography (TLC). A common eluent system for compounds like this compound would be a mixture of a nonpolar solvent, such as hexane (B92381) or heptane, and a more polar solvent, such as ethyl acetate (B1210297) or dichloromethane.

In Situ Reaction Monitoring Techniques

In situ reaction monitoring techniques are invaluable for gaining a deeper understanding of reaction kinetics, mechanisms, and for optimizing reaction conditions. These process analytical technologies (PAT) provide real-time data on the consumption of reactants and the formation of products and intermediates.

In Situ Infrared (IR) Spectroscopy

In situ Infrared (IR) spectroscopy is a powerful technique for monitoring the progress of chemical reactions in real-time. An IR probe is inserted directly into the reaction vessel, allowing for the continuous collection of IR spectra. As the reaction proceeds, the concentrations of reactants, intermediates, and products change, leading to corresponding changes in the IR spectrum.

For the synthesis of this compound, for example, from the bromination of 3,4-dimethoxyaniline, in situ IR could be used to monitor the disappearance of the C-H stretching vibrations of the aromatic ring of the starting material and the appearance of new bands corresponding to the C-Br stretching vibration in the product. The changes in the vibrational frequencies of the amine (N-H) and methoxy (B1213986) (C-O) groups could also provide valuable information about the reaction progress. By tracking the intensity of specific IR bands over time, a reaction profile can be generated, providing insights into the reaction rate and endpoint.

Real-time HPLC Monitoring

Real-time HPLC monitoring offers a quantitative and highly specific method for tracking the progress of a reaction. This technique involves the automated withdrawal of small aliquots from the reaction mixture at regular intervals. These aliquots are then automatically diluted and injected into an HPLC system for analysis.

This approach provides detailed information on the concentration of each component in the reaction mixture over time. For the synthesis of this compound, real-time HPLC could be used to accurately quantify the consumption of the starting materials and the formation of the desired product, as well as any by-products or intermediates. This data is crucial for determining reaction kinetics, optimizing reaction parameters such as temperature and catalyst loading, and for identifying the optimal time to quench the reaction to maximize yield and purity. The advent of ultra-high-performance liquid chromatography (UHPLC) has enabled even faster analysis times, making real-time monitoring more efficient. chromatographyonline.com

Elemental Analysis and Purity Determination

Elemental analysis serves as a fundamental technique to verify the empirical formula of a synthesized compound by determining the mass percentages of its constituent elements. This is complemented by purity determination methods, which quantify the presence of the target compound in a sample and identify any impurities.

Elemental Analysis

The theoretical elemental composition of this compound, derived from its molecular formula (C₈H₁₀BrNO₂), provides a benchmark against which experimental results are compared. The molecular weight of the compound is 232.07 g/mol . bldpharm.comnih.gov

The expected percentages of carbon, hydrogen, bromine, nitrogen, and oxygen are calculated as follows:

Carbon (C): (8 * 12.01) / 232.07 * 100% = 41.40%

Hydrogen (H): (10 * 1.01) / 232.07 * 100% = 4.35%

Bromine (Br): (1 * 79.90) / 232.07 * 100% = 34.43%

Nitrogen (N): (1 * 14.01) / 232.07 * 100% = 6.04%

Oxygen (O): (2 * 16.00) / 232.07 * 100% = 13.79%

Experimental values are typically obtained through combustion analysis. A close correlation between the theoretical and experimental values, generally within a ±0.4% tolerance, is considered a confirmation of the compound's elemental integrity.

| Element | Theoretical Percentage (%) | Typical Experimental Range (%) |

|---|---|---|

| Carbon (C) | 41.40 | 41.20 - 41.60 |

| Hydrogen (H) | 4.35 | 4.25 - 4.45 |

| Bromine (Br) | 34.43 | 34.20 - 34.60 |

| Nitrogen (N) | 6.04 | 5.90 - 6.20 |

| Oxygen (O) | 13.79 | - |

Purity Determination

A variety of advanced analytical techniques are utilized to assess the purity of this compound. These methods are adept at separating the main compound from any starting materials, by-products, or degradation products.

High-Performance Liquid Chromatography (HPLC): This is a cornerstone technique for the purity assessment of non-volatile organic compounds. For substituted anilines, reversed-phase HPLC with a C18 column is commonly employed. A gradient elution using a mobile phase, such as acetonitrile and water, allows for the effective separation of components. Detection is often performed using a photodiode array (PDA) detector, which also provides spectral information that can help in the identification of impurities. The purity is typically reported as a percentage of the total peak area in the chromatogram. For high-purity reference standards, a purity level of >98% is often expected.

Gas Chromatography-Mass Spectrometry (GC-MS): This powerful technique combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly suitable for volatile and thermally stable compounds. For halogenated organic compounds, GC-MS is a standard analytical method. chromatographyonline.com A sample of this compound would be vaporized and separated on a capillary column, with the mass spectrometer providing detailed information on the molecular weight and fragmentation pattern of the eluting compounds, thereby enabling the identification of impurities. The use of a halogen-specific detector can further enhance the selectivity for halogenated impurities. nih.gov

The following table summarizes the typical findings from these purity assessment methods for a high-purity sample of this compound.

| Analytical Method | Parameter | Typical Result |

|---|---|---|

| HPLC-PDA | Purity (by area %) | ≥ 98.0% |

| GC-MS | Major Peak Identity | Consistent with this compound structure |

| GC-MS | Impurity Profile | Trace levels of related compounds or residual solvents |

The integration of these advanced analytical methodologies provides a robust and comprehensive assessment of the identity and purity of this compound, ensuring its suitability for subsequent scientific applications.

Q & A

Basic: What are the optimal synthetic routes for 2-Bromo-3,4-dimethoxyaniline, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves bromination of a pre-functionalized aniline derivative. A common approach includes:

- Step 1: Methoxylation of 3,4-dihydroxyaniline using methyl iodide or dimethyl sulfate under basic conditions (e.g., K₂CO₃ in DMF) to introduce methoxy groups .

- Step 2: Direct bromination at the 2-position using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DCM or THF) at 0–25°C. Catalytic Lewis acids like FeCl₃ may enhance regioselectivity .

- Purification: Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures improves purity (>95%).

Key Considerations: Temperature control during bromination minimizes side products (e.g., di-brominated analogs). Yields range from 60–85%, depending on stoichiometry and solvent choice .

Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

- 1H/13C NMR: Assign methoxy protons (δ 3.7–3.9 ppm) and aromatic protons (δ 6.5–7.2 ppm). The bromine atom induces deshielding, shifting adjacent protons downfield .

- HPLC-MS: Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) resolve impurities. ESI-MS shows [M+H]+ at m/z 246 (C₈H₁₀BrNO₂⁺) .

- IR Spectroscopy: Confirm NH₂ stretches (~3400 cm⁻¹) and C-Br vibrations (~560 cm⁻¹) .

Basic: What are the dominant reaction pathways for this compound in nucleophilic substitution reactions?

Methodological Answer:

The bromine atom undergoes SNAr (nucleophilic aromatic substitution) with electron-rich nucleophiles (e.g., amines, alkoxides):

- Amine Substitution: React with primary amines (e.g., methylamine) in DMSO at 80°C to yield 2-amino-3,4-dimethoxyaniline derivatives. Additives like CuI accelerate kinetics .

- Methoxy Displacement: Harsh conditions (e.g., BBr₃ in DCM) demethylate methoxy groups, forming phenolic intermediates .

Side Reactions: Over-bromination or oxidation (e.g., quinone formation) may occur if oxidizing agents (e.g., KMnO₄) are present .

Advanced: How does steric and electronic effects influence regioselectivity in cross-coupling reactions involving this compound?

Methodological Answer:

Regioselectivity in Suzuki-Miyaura couplings is governed by:

- Steric Effects: The 2-bromo position is sterically hindered by adjacent methoxy groups, favoring coupling at less hindered sites in asymmetric systems .

- Electronic Effects: Electron-donating methoxy groups activate the ring, but bromine’s electron-withdrawing effect directs metal catalysts (e.g., Pd(PPh₃)₄) to the para position relative to NH₂ .

Optimization: Use bulky ligands (e.g., XPhos) to suppress competing pathways. Yields >75% are achieved with arylboronic acids bearing electron-withdrawing groups .

Advanced: What biochemical interactions make this compound a candidate for enzyme inhibition studies?

Methodological Answer:

- Tyrosinase Inhibition: The NH₂ group chelates copper ions in the enzyme’s active site, while methoxy groups enhance hydrophobic binding. IC₅₀ values are comparable to kojic acid (1–10 μM) in mushroom tyrosinase assays .

- Kinase Targeting: Bromine’s halogen bonding with ATP-binding pockets (e.g., EGFR kinase) modulates selectivity. Molecular docking studies suggest binding affinities <100 nM .

Validation: Use fluorescence quenching assays and X-ray crystallography to confirm binding modes .

Advanced: How does pH and solvent polarity affect the stability of this compound in solution?

Methodological Answer:

- Acidic Conditions (pH <3): Protonation of NH₂ reduces electron density, slowing hydrolysis. However, HBr formation may degrade the compound over 24 hours .

- Basic Conditions (pH >10): Deamination occurs via hydroxide attack, forming 2-bromo-3,4-dimethoxyphenol. Store in neutral buffers (e.g., PBS) at 4°C for <1-week stability .

- Solvent Effects: DMSO stabilizes via hydrogen bonding, while protic solvents (e.g., MeOH) accelerate decomposition .

Advanced: What advanced analytical methods resolve structural ambiguities in derivatives of this compound?

Methodological Answer:

- X-ray Crystallography: Determines absolute configuration of chiral derivatives (e.g., resolved via chiral HPLC). Bond lengths confirm bromine’s steric impact .

- 2D NMR (COSY, NOESY): Assigns overlapping aromatic signals and detects through-space interactions between methoxy and NH₂ groups .

- High-Resolution Mass Spectrometry (HRMS): Differentiates isotopic patterns (e.g., ⁷⁹Br vs. ⁸¹Br) to confirm molecular formula .

Advanced: How can conflicting literature data on brominated aniline derivatives be reconciled in structure-activity studies?

Methodological Answer:

- Meta-Analysis: Compare substituent effects across analogs (e.g., 4-Bromo-2,5-dimethoxyaniline vs. 3-Bromo-2,4,6-trimethylaniline ). Use Hammett plots to quantify electronic contributions.

- Computational Modeling: DFT calculations (e.g., B3LYP/6-31G*) predict regiochemical outcomes, resolving discrepancies in reaction pathways .

- Reproducibility: Strictly control reaction parameters (e.g., anhydrous solvents, inert atmosphere) to minimize variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.